molecular formula C17H19F2N5O2 B2717142 ethyl [4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate CAS No. 1052634-25-9

ethyl [4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate

Cat. No.: B2717142
CAS No.: 1052634-25-9
M. Wt: 363.369
InChI Key: SPVADCKYAPPTOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a pyrazolo[3,4-b]pyridine derivative characterized by a trifunctional scaffold: a pyrazolo[3,4-b]pyridine core, a difluoromethyl group at position 4, a 1,3-dimethylpyrazol-4-yl substituent at position 6, and an ethyl acetate moiety at position 1. This compound is of interest due to its structural complexity, which may confer unique physicochemical and biological properties. Pyrazolo[3,4-b]pyridines are known for their versatility in medicinal chemistry, often serving as kinase inhibitors or antimicrobial agents . The difluoromethyl group enhances metabolic stability and lipophilicity, while the pyrazole substituent may modulate target binding .

Properties

IUPAC Name

ethyl 2-[4-(difluoromethyl)-6-(1,3-dimethylpyrazol-4-yl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N5O2/c1-5-26-14(25)8-24-17-15(10(3)22-24)11(16(18)19)6-13(20-17)12-7-23(4)21-9(12)2/h6-7,16H,5,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVADCKYAPPTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C(=N1)C)C(=CC(=N2)C3=CN(N=C3C)C)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl [4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl [4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate has been investigated for several medicinal applications:

  • Antitumor Activity : Compounds with pyrazolo[3,4-b]pyridine scaffolds have shown promising results in inhibiting tumor growth. Studies suggest that derivatives of this compound may exhibit significant cytotoxic effects against various cancer cell lines due to their ability to interfere with cellular signaling pathways involved in cancer progression .
  • Antimicrobial Properties : Research indicates that pyrazole derivatives possess antimicrobial activities against a range of pathogens. This compound has been evaluated for its efficacy against bacteria and fungi, showing potential as a new class of antimicrobial agents .
  • Enzyme Inhibition : The compound's structural features allow it to act as an enzyme inhibitor. It has been studied for its interactions with specific enzymes involved in metabolic pathways, demonstrating potential therapeutic applications in conditions like diabetes and obesity .

Organic Synthesis Applications

In the field of organic synthesis, this compound serves several important functions:

  • Building Block for Complex Molecules : The compound can be used as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to modify it further to create derivatives with enhanced properties or new functionalities .
  • Fluorination Reactions : The difluoromethyl group is particularly valuable in medicinal chemistry for introducing fluorine into organic molecules. This modification can significantly alter the pharmacokinetic and pharmacodynamic properties of drugs, making them more effective or selective .

Material Science Applications

This compound also finds applications in material science:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. Research is ongoing into how such modifications can lead to the development of new materials with desired characteristics for industrial applications .

Mechanism of Action

The mechanism by which ethyl [4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The difluoromethyl group, in particular, can enhance binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthesis Optimization : Ionic liquid-mediated synthesis (as in ) reduces reaction time (<6 hours) and improves yields compared to traditional acetic acid reflux methods (>24 hours) .
  • Bioactivity Data : The target compound’s bioactivity remains uncharacterized, contrasting with its oxo-dihydro analogue, which is marketed for medicinal use .
  • Structural-Activity Relationships (SAR) : Replacement of 4-methoxyphenyl with 1,3-dimethylpyrazol-4-yl may enhance target selectivity but requires validation via docking studies.

Biological Activity

Ethyl [4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate (referred to as compound Y504-5805) is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on recent research findings.

Chemical Characteristics

The molecular formula of this compound is C17H19F2N5O2C_{17}H_{19}F_{2}N_{5}O_{2}, with a molecular weight of 363.37 g/mol. The compound features a complex structure characterized by multiple functional groups, which contribute to its biological activity.

PropertyValue
Molecular Weight363.37 g/mol
Molecular FormulaC17H19F2N5O2
LogP1.728
Polar Surface Area58.819 Ų
Hydrogen Bond Acceptors6

Antimicrobial Properties

Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives, including this compound, as promising candidates against Mycobacterium tuberculosis . In vitro assays demonstrated that certain derivatives exhibited significant antituberculotic activity, with effective binding to pantothenate synthetase from M. tuberculosis (MTBPS) . This suggests that modifications in the molecular structure can enhance the efficacy of these compounds against resistant strains.

Anti-inflammatory Activity

Compounds featuring the pyrazolo[3,4-b]pyridine scaffold have also been investigated for their anti-inflammatory properties. A study reported that derivatives showed significant inhibition of COX enzymes, indicating their potential as anti-inflammatory agents . The anti-inflammatory activity was assessed using various in vitro assays with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

The mechanism by which this compound exerts its effects involves interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as phosphodiesterase and glycogen synthase kinase 3 (GSK-3), which are involved in various signaling pathways related to inflammation and cell proliferation .
  • Binding Affinity : Molecular docking studies indicate that the compound binds effectively to target proteins associated with disease pathways, enhancing its therapeutic potential against conditions like tuberculosis and inflammation .

Study on Antitubercular Activity

In a recent publication, researchers synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their antitubercular activity using the Minimum Inhibitory Concentration (MIC) method against M. tuberculosis H37Rv strain. The study found that compounds with specific substitutions at the N(1) and C(5) positions exhibited enhanced activity compared to others .

Anti-inflammatory Efficacy Evaluation

Another study focused on evaluating the anti-inflammatory properties of pyrazolo derivatives through in vivo models. The results indicated that certain compounds significantly reduced edema in animal models, suggesting their potential application in treating inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.